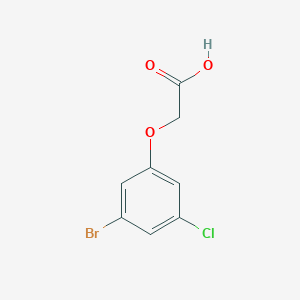

2-(3-Bromo-5-chlorophenoxy)acetic acid

Description

Overview of Phenoxyacetic Acid Derivatives in Chemical Research

Phenoxyacetic acid and its derivatives represent a class of organic compounds characterized by a phenyl ring linked to a carboxylic acid group through an ether bond. nih.gov This structural motif is foundational in various areas of chemical research and application. Historically, derivatives of phenoxyacetic acid became prominent as synthetic auxins, a class of plant growth regulators, which led to their widespread development and use as herbicides. mdpi.com Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are among the most well-known and extensively used herbicides globally for the control of broadleaf weeds. nih.govmdpi.comacs.org

The versatility of the phenoxyacetic acid scaffold extends beyond agrochemicals. Researchers have synthesized and investigated numerous derivatives for potential therapeutic applications. jetir.org Studies have explored their efficacy as anti-mycobacterial agents, selective COX-2 inhibitors for anti-inflammatory purposes, and as antagonists for gastrin/cholecystokinin-B receptors. nih.govmdpi.com The synthesis of these derivatives is well-established, often involving the reaction of a substituted phenol (B47542) with a haloacetic acid, such as chloroacetic acid, in a process analogous to the Williamson ether synthesis. wipo.intwikipedia.org This straightforward synthetic accessibility allows for the systematic modification of the aromatic ring and the acetic acid side chain, facilitating the exploration of structure-activity relationships (SAR). nih.gov

Significance of Halogenation in Bioactive Molecules and Agrochemicals

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a critical strategy in the design of modern bioactive compounds, particularly in the agrochemical and pharmaceutical industries. rsc.org Halogenation can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net These modifications can lead to significant enhancements in biological efficacy and selectivity. nih.gov

In the context of agrochemicals, a substantial number of commercial products contain halogen substituents. nih.gov Since 2010, approximately 81% of newly launched agrochemicals feature halogen atoms in their structures. researchgate.net The inclusion of halogens can increase the potency of the active ingredient, modify its mode of action, and improve its resistance to metabolic degradation in the target organism or the environment. nih.gov The substitution of hydrogen with a halogen atom changes the electronic distribution within the molecule and can introduce new non-covalent interactions, such as halogen bonding, which can be crucial for binding to a biological target. acs.org Furthermore, the use of mixed halogen patterns, incorporating more than one type of halogen, has become an increasingly common strategy to fine-tune a molecule's properties for optimal performance. nih.gov

Rationale for Investigating 2-(3-Bromo-5-chlorophenoxy)acetic Acid

The specific investigation of this compound is driven by a systematic approach to discovering novel bioactive compounds. The rationale combines the well-established biological activity of the phenoxyacetic acid scaffold with a distinct di-halogenation pattern on the phenyl ring. The presence of both a bromine and a chlorine atom at the meta-positions (3 and 5) is of particular interest for several reasons.

Firstly, this substitution pattern allows for the systematic exploration of structure-activity relationships. By comparing the biological activity of this compound to its non-halogenated, mono-halogenated, and other di-halogenated analogues, researchers can determine how the position and nature of the halogens influence efficacy. mdpi.comresearchgate.net Secondly, the combination of bromine and chlorine provides a unique balance of steric and electronic properties. nih.gov Bromine is larger and more polarizable than chlorine, while chlorine is more electronegative. nih.gov This specific combination can modulate the molecule's interaction with target enzymes or receptors in ways that are different from compounds containing two chlorine or two bromine atoms. nih.gov This fine-tuning is a key aspect of modern agrochemical design, aiming to create compounds with higher potency, greater crop selectivity, or a novel mode of action. nih.govresearchgate.net

Scope and Objectives of Academic Inquiry Pertaining to the Target Compound

The academic inquiry into a novel compound like this compound typically follows a structured and multi-stage research plan. The primary objectives are to synthesize the molecule, confirm its structure, and evaluate its potential biological activity.

The initial scope involves the chemical synthesis of the target compound. A common objective is to develop an efficient and scalable synthetic route, often starting from commercially available precursors like 3-bromo-5-chlorophenol (B1291525). wikipedia.org Following a successful synthesis, a crucial objective is the purification and unambiguous structural characterization of the newly formed molecule. This is achieved using a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm that the synthesized compound has the correct molecular structure and sufficient purity for biological testing. mdpi.comacs.org

The final and most critical objective is the biological evaluation of the compound. Given the history of its parent class, the primary focus would likely be on assessing its herbicidal or plant growth-regulating properties. mdpi.commdpi.com This involves screening the compound against a panel of different plant species (both monocots and dicots) to determine its efficacy, effective concentration, and spectrum of activity. The ultimate goal of such an academic inquiry is to contribute to the fundamental understanding of how chemical structure relates to biological function and to identify promising lead compounds for further development in fields such as agriculture. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₆BrClO₃ |

| Molecular Weight | 279.49 g/mol |

| Melting Point | Data not available in cited literature |

| Solubility | Data not available in cited literature |

| Appearance | Data not available in cited literature |

Note: Physicochemical properties other than molecular formula and weight are based on the absence of experimental data in the searched literature.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals expected in the aromatic region (~6.8-7.5 ppm), likely appearing as multiplets or singlets depending on coupling constants.- Methylene (B1212753) Protons (-OCH₂-): A singlet expected around 4.6-4.9 ppm. mdpi.com- Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm), which is D₂O exchangeable. mdpi.com |

| ¹³C NMR | - Carbonyl Carbon (-C=O): A signal expected in the range of 170-175 ppm. mdpi.com- Aromatic Carbons (6C): Six distinct signals expected between ~110-160 ppm. Carbons directly attached to the halogens and the ether oxygen will be significantly shifted.- Methylene Carbon (-OCH₂-): A signal expected around 65-70 ppm. mdpi.com |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad absorption band from ~2500-3300 cm⁻¹. nist.gov- C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1730 cm⁻¹. mdpi.com- C-O Stretch (Ether & Acid): Absorption bands in the region of 1050-1300 cm⁻¹.- C-Br/C-Cl Stretch: Absorptions typically found in the fingerprint region below 800 cm⁻¹. |

Note: The predicted spectroscopic data is based on the chemical structure and typical values for the functional groups present. Actual experimental values may vary.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULBKZQWGOCJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Bromo 5 Chlorophenoxy Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. mdpi.com For 2-(3-bromo-5-chlorophenoxy)acetic acid, the primary disconnection points are the ether linkage and the halogen-carbon bonds on the aromatic ring.

The most logical disconnection is at the ether bond (C-O-C), which is a common strategy for phenoxyacetic acids. wikipedia.org This disconnection breaks the molecule into two key fragments: a substituted phenol (B47542) and a two-carbon acetyl group.

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic pathway simplifies the synthesis into two main challenges: the formation of the 3-bromo-5-chlorophenol (B1291525) precursor and the subsequent etherification.

Based on the retrosynthetic analysis, the synthesis relies on two primary precursors:

3-Bromo-5-chlorophenol : This is the core structural component, providing the specifically substituted aromatic ring. nih.gov Its synthesis is non-trivial due to the meta-directing relationship of the substituents relative to each other and the ortho-, para-directing nature of the hydroxyl group.

A Haloacetic Acid or its Salt : A two-carbon unit with a leaving group and a carboxylic acid function is required. Sodium chloroacetate (B1199739) is a commonly used and commercially available reagent for this purpose. wikipedia.orgchemicalbook.com Bromoacetic acid is another potential starting material. google.com

| Precursor | Chemical Formula | Role in Synthesis |

| 3-Bromo-5-chlorophenol | C₆H₄BrClO | Provides the substituted aromatic backbone. |

| Sodium Chloroacetate | C₂H₂ClNaO₂ | Acts as the electrophile to introduce the acetic acid side chain. wikipedia.org |

| Sodium Hydroxide (B78521) | NaOH | Serves as a base to deprotonate the phenol, forming the nucleophilic phenoxide. chemicalbook.com |

| Hydrochloric Acid | HCl | Used in the final step to protonate the carboxylate salt, yielding the carboxylic acid product. chemicalbook.com |

The principal challenge in the synthesis of this compound lies in the preparation of the 3-bromo-5-chlorophenol precursor. The hydroxyl group of phenol is a strongly activating ortho-, para-director, making direct halogenation to achieve a meta-substitution pattern difficult. Direct bromination or chlorination of phenol or even 3-chlorophenol (B135607) would yield primarily ortho- and para-substituted products. Therefore, achieving the 1,3,5-substitution pattern requires indirect methods and strategic functionalization to overcome the inherent directing effects of the substituents.

Optimized Reaction Pathways and Synthesis Protocols

Optimized pathways focus on maximizing yield and purity by controlling reaction conditions for each key transformation: etherification, halogenation, and carboxylic acid formation.

The formation of the ether linkage is typically achieved via the Williamson ether synthesis. wikipedia.org This method involves the reaction of a sodium phenoxide with an alkyl halide. In this specific synthesis, the sodium salt of 3-bromo-5-chlorophenol acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of sodium chloroacetate. wikipedia.org

The general protocol involves:

Dissolving 3-bromo-5-chlorophenol in a suitable solvent, often a mixture of water and ethanol. chemicalbook.com

Adding a strong base, such as sodium hydroxide, to deprotonate the phenol and form the more nucleophilic sodium 3-bromo-5-chlorophenoxide.

Adding an aqueous solution of sodium chloroacetate to the phenoxide solution. chemicalbook.com

Refluxing the mixture to drive the nucleophilic substitution reaction to completion. chemicalbook.com

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride ion from the chloroacetate.

As direct halogenation of phenol is not regioselective for the meta-positions, the synthesis of the 3-bromo-5-chlorophenol precursor requires a more sophisticated approach. Strategies often involve using starting materials where directing groups force the halogens into the desired positions. One potential, though complex, pathway could involve:

Starting with an aniline (B41778) derivative, such as 3,5-dichloroaniline.

Performing a Sandmeyer reaction, which can convert an amino group into other functionalities via a diazonium salt intermediate. This could potentially be used to replace one of the chloro groups with a bromo group.

A subsequent Sandmeyer reaction could then be used to convert the amino group into a hydroxyl group.

Alternative strategies might employ advanced halogenating reagents that offer different regioselectivity compared to elemental halogens, although achieving the 1,3,5-pattern remains a significant challenge. tcichemicals.com Modern methods sometimes use catalysts to control the position of halogenation. mdpi.com

The carboxylic acid functional group is introduced directly during the Williamson ether synthesis step using a haloacetic acid derivative. wikipedia.org The reaction between the sodium phenoxide and sodium chloroacetate initially forms the sodium salt of the final product, sodium 2-(3-bromo-5-chlorophenoxy)acetate.

To obtain the final free carboxylic acid, a simple acid-base workup is required. After the etherification reaction is complete and the mixture has cooled, it is acidified, typically with a strong mineral acid like hydrochloric acid (HCl). chemicalbook.com The addition of acid protonates the carboxylate anion, causing the neutral this compound to precipitate from the aqueous solution as a solid. The solid product can then be isolated by filtration, washed, and dried. chemicalbook.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, these principles can be applied to various aspects of the synthetic route, including solvent choice, catalytic strategy, and the intrinsic efficiency of the reaction.

The choice of solvent is critical in the Williamson ether synthesis as it can significantly influence reaction rates and yields, while also posing environmental and safety risks. Traditional syntheses often employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) because they effectively solvate the cation of the phenoxide, thereby enhancing the nucleophilicity of the oxygen anion. wikipedia.org However, these solvents are often disfavored from a green chemistry perspective due to their high boiling points, toxicity, and difficulty in recycling.

Modern approaches advocate for the use of greener solvent alternatives. Acetonitrile is a commonly used solvent that is generally considered more environmentally benign than DMF. wikipedia.org Another strategy involves using the parent alcohol of the alkoxide as the solvent, though this is less applicable when starting with a phenol. masterorganicchemistry.com

A significant advancement towards a greener synthesis is the reduction or complete elimination of organic solvents. ajgreenchem.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. ajrconline.orgwordpress.com Microwave irradiation can accelerate reaction rates, often allowing for syntheses to be completed in minutes rather than hours and frequently under solvent-free conditions. ajrconline.orgresearchgate.net For the synthesis of phenoxyacetic acid derivatives, microwave-assisted methods can provide clean, efficient, and fast reactions with improved yields. farmaciajournal.comrsc.org

Below is a comparative table of solvents considered for the synthesis of this compound, evaluated on green chemistry principles.

| Solvent | Role in Reaction | Green Chemistry Considerations |

| N,N-Dimethylformamide (DMF) | Enhances nucleophilicity of the phenoxide. | High boiling point, reprotoxic, difficult to recycle. |

| Dimethyl Sulfoxide (DMSO) | Solvates cations, increasing reaction rate. | High boiling point, can be difficult to remove, potential for hazardous decomposition. |

| Acetonitrile | Common polar aprotic solvent. wikipedia.orgbyjus.com | Lower toxicity than DMF/DMSO, more volatile, but still a VOC (Volatile Organic Compound). |

| Toluene | Used in phase-transfer catalysis systems. chemistrytalk.org | Apolar solvent, can form two-phase systems with water, but is a known hazardous air pollutant. |

| Water | Used in phase-transfer catalysis or with water-soluble bases. chemicalbook.com | Safest and most environmentally benign solvent, but reactant solubility can be an issue. |

| None (Solvent-free) | Achievable with techniques like microwave irradiation. ajgreenchem.comwordpress.com | Eliminates solvent waste, reduces energy consumption, simplifies product isolation. ajgreenchem.com |

In the industrial synthesis of ethers, phase-transfer catalysis (PTC) is a common and efficient methodology that aligns with green chemistry principles. wikipedia.orgcrdeepjournal.org PTC facilitates the transfer of a reactant (like the chloroacetate anion) from an aqueous phase to an organic phase where the 3-bromo-5-chlorophenol substrate resides. core.ac.uk This is accomplished using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. core.ac.uk

The advantages of using PTC in the synthesis of this compound include:

Use of Greener Solvents: PTC systems can often use water with an immiscible organic solvent (like toluene) or even eliminate the need for organic solvents in some cases, which is a significant environmental benefit. googleapis.com

Milder Reaction Conditions: The need for strong, anhydrous bases like sodium hydride can be avoided by using aqueous sodium hydroxide or potassium hydroxide, improving the safety profile of the reaction. byjus.comchemistrytalk.org

Increased Reaction Rates: By efficiently bringing the reactants together, PTC can significantly accelerate the reaction, leading to shorter cycle times and increased throughput. crdeepjournal.org

| Catalytic System | Mechanism | Advantages | Recovery Considerations |

| No Catalyst (Strong Base) | Uses stoichiometric strong bases (e.g., NaH, KOtBu) in an organic solvent. | Simple procedure for lab scale. | The base is consumed; not a catalytic process. Generates waste salts. |

| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., R₄N⁺X⁻) transfers the nucleophile from an aqueous to an organic phase. crdeepjournal.orgcore.ac.uk | Allows use of inexpensive bases (NaOH, KOH) and water. Milder conditions, often faster reactions. byjus.com | The catalyst remains in the organic phase or at the interface and can sometimes be recovered and reused. Polymer-bound catalysts offer easier recovery. |

| Microwave Irradiation | Not a catalyst, but an energy source that dramatically accelerates the reaction. ajrconline.org | Reduces reaction times from hours to minutes. Can enable solvent-free reactions. wordpress.comfarmaciajournal.com | Not applicable (it is an energy source). |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org The primary route to this compound via Williamson ether synthesis is a substitution reaction, which is generally considered to have good atom economy. nih.gov

The reaction can be represented as: C₆H₄BrClO (3-bromo-5-chlorophenol) + C₂H₂ClNaO₂ (sodium chloroacetate) → C₈H₆BrClO₃ (product) + NaCl (sodium chloride)

To calculate the theoretical atom economy:

Molecular Weight of this compound: 265.49 g/mol

Molecular Weight of 3-bromo-5-chlorophenol: 207.45 g/mol

Molecular Weight of Sodium Chloroacetate: 116.48 g/mol

The calculation is as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Percent Atom Economy = (265.49 / (207.45 + 116.48)) x 100 = (265.49 / 323.93) x 100 ≈ 82.0%

An atom economy of 82.0% is quite favorable. The only significant byproduct is sodium chloride, a low-hazard and easily disposable salt. This high level of efficiency means that a large proportion of the starting material mass is incorporated into the final product, minimizing waste generation. monash.edu This contrasts sharply with other types of reactions, such as elimination or certain rearrangement reactions, which can generate significant stoichiometric byproducts and thus have a lower atom economy. rsc.org

Scale-Up Considerations for Laboratory to Preparative Synthesis

Translating a laboratory-scale synthesis to a larger preparative or pilot-plant scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, and economically viable. researchgate.net

Key considerations for the scale-up of this compound synthesis include:

Heat Management: The initial deprotonation of 3-bromo-5-chlorophenol is an exothermic reaction. On a large scale, the heat generated must be effectively removed to prevent temperature excursions that could lead to side reactions or a runaway reaction. This requires a reactor with adequate cooling capacity and careful control over the rate of base addition.

Mass Transfer and Mixing: In a large reactor, ensuring that all reactants are intimately mixed is crucial, especially in heterogeneous systems like those used in phase-transfer catalysis. Inefficient mixing can lead to localized "hot spots," lower yields, and the formation of impurities. The choice of reactor geometry and agitator design is therefore critical.

Reagent Handling and Addition: Safely handling large quantities of corrosive bases (like sodium hydroxide) and halogenated starting materials is a primary concern. Automated dosing systems are often employed to control the addition rate of reagents, which helps manage the reaction exotherm and ensures consistency between batches.

Work-up and Product Isolation: Laboratory purification methods like column chromatography are not practical for large-scale production. The process must be designed for isolation via crystallization, precipitation, or extraction. For this compound, a typical work-up would involve acidification to precipitate the carboxylic acid from its salt, followed by filtration and washing. chemicalbook.com The choice of crystallization solvent becomes critical for achieving high purity and yield on a large scale.

Process Safety: A thorough hazard analysis is required to identify potential risks, such as the handling of corrosive materials, managing exothermic reactions, and the potential for pressure build-up. Engineering controls and established safety protocols are essential for safe operation at a larger scale.

| Parameter | Laboratory Scale (Grams) | Preparative Scale (Kilograms) |

| Heat Transfer | High surface-area-to-volume ratio; easily managed with a simple ice bath. | Low surface-area-to-volume ratio; requires jacketed reactors with controlled coolant flow. |

| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires powerful, well-designed impellers to ensure homogeneity. |

| Reagent Addition | Manual addition via pipette or dropping funnel. | Controlled, automated addition using pumps to manage reaction rate and temperature. |

| Purification | Often relies on column chromatography. | Relies on crystallization, extraction, and filtration. researchgate.net |

| Safety | Performed in a fume hood with standard personal protective equipment. | Requires robust engineering controls, process safety management (PSM), and detailed standard operating procedures (SOPs). |

Investigations into Biological Activities and Interactions of 2 3 Bromo 5 Chlorophenoxy Acetic Acid Non Human Systems

Auxinic Activity and Plant Physiological Responses

As a synthetic auxin, 2-(3-Bromo-5-chlorophenoxy)acetic acid is expected to mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins, including phenoxyacetic acids, are generally more resistant to degradation within the plant than endogenous IAA, leading to more pronounced and prolonged physiological effects.

Phenoxyacetic acids are known to induce cellular elongation, a fundamental process in plant growth. This is achieved by promoting the loosening of the plant cell wall, allowing for cell expansion. It is anticipated that this compound would demonstrate similar activity. In laboratory settings, studies with other synthetic auxins have shown significant elongation in tissues such as coleoptile segments of Avena sativa (oat) and hypocotyl sections of various dicotyledonous seedlings.

Furthermore, auxins play a critical role in the initiation of adventitious roots. This property is widely exploited in horticulture for the vegetative propagation of plants from cuttings. It is plausible that this compound could induce root formation in model plants like Arabidopsis thaliana or cuttings of horticultural species. The effectiveness of root induction would likely be dose-dependent, with optimal concentrations promoting root development and higher concentrations becoming inhibitory.

Illustrative Data on Auxin-like Activity of Phenoxyacetic Acids

| Assay | Typical Response to Phenoxyacetic Acids | Model Plant System |

|---|---|---|

| Coleoptile Elongation | Increased elongation at low concentrations | Avena sativa (Oat) |

| Hypocotyl Elongation | Increased elongation at low concentrations | Cucumis sativus (Cucumber) |

Tropic responses in plants, such as gravitropism (response to gravity) and phototropism (response to light), are mediated by differential growth, which is in turn controlled by gradients of auxin. The application of exogenous auxins like phenoxyacetic acids can disrupt these natural gradients, leading to abnormal growth patterns. For instance, an even application of a synthetic auxin can override the plant's natural tropic responses, causing disorientation of shoots and roots. It is expected that this compound would interfere with normal tropic responses in model plants, a characteristic feature of auxin-type herbicides.

A key characteristic of phenoxyacetic acid herbicides is their selective action, generally being more effective against broadleaf (dicotyledonous) plants than against grasses (monocotyledonous plants). This selectivity is attributed to differences in metabolism, translocation, and perception of the synthetic auxin between different plant species. Broadleaf plants often absorb and translocate these compounds more readily and may be less able to metabolize them into inactive forms compared to grasses. Consequently, it is highly probable that this compound would exhibit differential sensitivity across various plant species, with broadleaf weeds being more susceptible to its effects.

Herbicidal Efficacy and Mechanism of Action in Weeds

At elevated concentrations, the auxin-like activity of phenoxyacetic acids becomes herbicidal. The continuous stimulation of auxin-responsive genes leads to uncontrolled and disorganized growth, ultimately resulting in the death of susceptible plants. This is often characterized by symptoms such as epinasty (twisting of stems and petioles), tissue swelling, and eventual necrosis.

Phenoxyacetic acids are typically used as post-emergence herbicides, meaning they are applied to weeds that have already germinated and are actively growing. nih.gov Their effectiveness relies on absorption through the foliage and subsequent translocation throughout the plant. Given its chemical nature, this compound is likely to be most effective as a post-emergence herbicide.

The potential for pre-emergence activity, where the herbicide is applied to the soil to control germinating seedlings, is generally lower for phenoxyacetic acids. However, some soil activity can be observed, depending on the specific compound's soil mobility and persistence. The herbicidal potential of this compound in both post- and pre-emergence applications would need to be empirically determined.

General Efficacy of Phenoxyacetic Acids as Herbicides

| Application Type | General Efficacy | Target Weeds |

|---|---|---|

| Post-emergence | High | Broadleaf weeds in cereal crops and turf |

The primary mode of action of auxin-mimicking herbicides is not direct inhibition of photosynthesis or respiration. However, the profound disruption of normal growth and development caused by these compounds indirectly affects these vital processes. The uncontrolled cell division and elongation demand significant energy and resources, which can overwhelm the plant's metabolic capacity.

Some studies on other phenoxyacetic acids have shown that at high, herbicidal concentrations, there can be secondary effects on photosynthesis, potentially due to the degradation of chlorophyll (B73375) and damage to the photosynthetic apparatus as the plant senesces. Similarly, cellular respiration may initially increase to support the rapid, uncontrolled growth, but will ultimately decline as cellular functions are irreparably damaged. The specific impact of this compound on these processes would likely follow this general pattern of secondary effects resulting from the primary auxinic overload.

Role of Specific Receptors and Signaling Pathways in Plant Systems

As a derivative of phenoxyacetic acid, this compound is classified as a synthetic auxin, a group of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). nih.gov The biological activity of synthetic auxins is mediated through the same core signaling pathway as natural auxins. This pathway is centered around the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of auxin co-receptors.

Under low auxin concentrations, the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors is suppressed by a class of proteins known as Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) repressors. nih.gov When this compound or other auxins are present, they act as a molecular "glue," promoting the binding of these Aux/IAA repressor proteins to the TIR1/AFB receptors. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors liberates the ARF transcription factors, allowing them to bind to auxin-responsive elements in the promoters of target genes and regulate their expression. This modulation of gene expression underlies the wide range of physiological effects associated with auxins, including cell elongation, division, and differentiation.

Furthermore, the application of auxins and auxin herbicides can trigger downstream effects, such as the upregulation of genes involved in the biosynthesis of other plant hormones like abscisic acid (ABA). nih.gov This interaction suggests a complex signaling network where synthetic auxins can influence multiple hormonal pathways to exert their biological effects on plant growth and development. The chemical structure of synthetic auxins, such as the substitutions on the phenoxy ring, can influence their binding affinity to different receptors and their metabolic stability, potentially leading to prolonged auxin signaling. researchgate.net

Antimicrobial Activity Studies

Phenoxyacetic acid and its derivatives have garnered significant interest for their potential as antimicrobial agents. jetir.org The inclusion of halogen atoms, such as bromine and chlorine, in the molecular structure is a common strategy to enhance biological activity. Studies on related compounds indicate that the presence of a bromo group can significantly increase antimicrobial efficacy against a range of microorganisms. propulsiontechjournal.commdpi.com

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Derivatives of phenoxyacetic acid have demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, para-bromophenoxyacetic acid has shown potent activity against several bacterial species. propulsiontechjournal.com The antibacterial spectrum of halogenated aromatic compounds often includes clinically relevant pathogens. For example, brominated and chlorinated flavonoid derivatives have been found to inhibit the growth of Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, as well as the Gram-negative bacterium Escherichia coli. mdpi.com Similarly, certain synthetic derivatives of 2,3-bis(bromomethyl)quinoxaline (B1328767) are effective against Gram-positive bacteria, with specific substitutions enabling activity against Gram-negative strains as well. nih.gov Acetic acid bacteria themselves are typically Gram-negative. mdpi.comnih.gov

Antibacterial Activity of Related Halogenated Compounds

| Bacterial Strain | Gram Type | Observed Activity with Related Compounds | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | Inhibited by para-bromophenoxyacetic acid | propulsiontechjournal.com |

| Staphylococcus aureus | Gram-positive | Inhibited by phenoxyacetic acid and brominated/chlorinated flavonoid derivatives | jetir.orgmdpi.com |

| Enterococcus faecalis | Gram-positive | Inhibited by brominated/chlorinated flavonoid derivatives | mdpi.com |

| Enterobacter sp. | Gram-negative | Inhibited by para-bromophenoxyacetic acid | propulsiontechjournal.com |

| Escherichia coli | Gram-negative | Inhibited by para-bromophenoxyacetic acid and brominated/chlorinated flavonoid derivatives | propulsiontechjournal.commdpi.com |

| Klebsiella pneumoniae | Gram-negative | Inhibited by para-bromophenoxyacetic acid | propulsiontechjournal.com |

Antifungal Efficacy Against Plant Pathogens

The fungicidal properties of phenoxyacetic acid derivatives are well-recognized, forming the basis for their use in agricultural applications. jetir.org Research into related compounds has confirmed their efficacy against various fungal species. For example, para-bromophenoxyacetic acid has demonstrated inhibitory action against Candida albicans and Trichoderma. propulsiontechjournal.com While Trichoderma is often used as a biocontrol agent, its susceptibility indicates a broad spectrum of antifungal activity.

In the context of agriculture, the evaluation of new compounds against known plant pathogenic fungi is crucial. Studies on various plant extracts and synthetic compounds often test for activity against common pathogens such as Fusarium oxysporum, Rhizoctonia solani, and Alternaria solani. ncsu.edu The demonstrated antifungal properties of halogenated phenoxyacetic acids suggest their potential for managing diseases caused by such pathogens. jetir.orgnih.gov

Mechanistic Insights into Antimicrobial Action (e.g., cell wall disruption, enzyme inhibition in microbes)

The antimicrobial action of phenoxyacetic acid derivatives is believed to be multifactorial. propulsiontechjournal.com Several potential mechanisms have been proposed based on studies of related compounds. One primary mode of action involves the disruption of microbial cell structures. This can include interference with the synthesis of the cell wall or damage to the integrity of the plasma membrane, leading to leakage of cellular contents and cell death. propulsiontechjournal.commdpi.com

Another proposed mechanism is the inhibition of essential microbial enzymes or the synthesis of proteins and nucleic acids. propulsiontechjournal.commdpi.com Furthermore, some brominated compounds exert their bactericidal effects through a chemical reaction with thiol groups present in microbial cells, such as those in the amino acid cysteine. nih.gov Under aerobic conditions, this can lead to the catalytic oxidation of thiols, which generates reactive oxygen species like superoxide (B77818) and peroxide. These highly reactive molecules cause significant oxidative damage to vital cellular components, contributing to the antimicrobial effect. propulsiontechjournal.comnih.gov

Insecticidal and Nematicidal Potential

While the insecticidal properties of this compound are not extensively documented, related organic and aromatic acids have shown significant potential as nematicides. Plant-parasitic nematodes are a major agricultural threat, and chemical control remains a primary management strategy. researchgate.net

Toxicity and Behavioral Effects on Insect Models

Research has focused more on the effects of related compounds on nematodes rather than insects. Various organic acids and their derivatives have demonstrated potent nematicidal activity against economically important pests. researchgate.netnih.gov For example, compounds like 4-hydroxyphenylacetic acid have been found to be toxic to the pine wood nematode (Bursaphelenchus xylophilus). mdpi.com

Studies on root-knot nematodes, such as Meloidogyne incognita, have shown that organic acids can exhibit strong direct contact and fumigant toxicity. researchgate.net The mechanism of action often involves direct damage to nematode tissues, leading to mortality. nih.govmdpi.com The efficacy is typically dose-dependent, with higher concentrations resulting in greater mortality rates. nih.gov The nematicidal activity of these related acetic acid compounds highlights a potential application for this compound in the management of plant-parasitic nematodes.

Impact on Nematode Development and Mobility

While direct studies on the impact of this compound on nematode development and mobility are not extensively documented in publicly available research, investigations into related substituted phenoxyacetic acid esters provide insights into the potential nematicidal activity of this class of compounds.

Research into the structure-activity relationship of various substituted phenols and their corresponding phenoxyacetic acid esters has shown that these compounds can exhibit significant nematicidal properties. A study evaluating the efficacy of such compounds against second-stage juveniles of several nematode species, including the seed-gall nematode (Anguina tritici), the root-knot nematode (Meloidogyne javanica), and the pigeon-pea cyst nematode (Heterodera cajani), found that phenols with electron-donating substituents, and particularly those with chloro-substituents, were active. researchgate.netbrill.com The conversion of these active phenols into their corresponding phenoxyacetic acid esters was found to further increase this nematicidal activity. researchgate.netbrill.com The nematicidal effect of these compounds was observed to be irreversible, as the treated juvenile nematodes did not recover when transferred to distilled water. brill.com

The specific arrangement of bromo and chloro substituents on the phenoxy ring of this compound suggests that it falls within the chemical space of compounds with potential nematicidal effects. Halogenated compounds, in general, have been investigated for their biocidal properties against various pests, including plant-parasitic nematodes. nih.gov For instance, studies on halogenated indoles have demonstrated their potential as biocides against such nematodes. nih.gov However, without specific experimental data for this compound, its precise impact on nematode development and mobility remains to be determined.

The following table summarizes the nematicidal activity of some substituted phenoxyacetic acid ethyl esters against Meloidogyne javanica.

**Table 1: Nematicidal Activity of Substituted Phenoxyacetic Acid Ethyl Esters against *Meloidogyne javanica***

| Compound | Substituent on Phenoxy Ring | Concentration for 100% Mortality (ppm) |

|---|---|---|

| Ethyl 2-(2-chlorophenoxy)acetate | 2-Chloro | 250 |

| Ethyl 2-(4-chlorophenoxy)acetate | 4-Chloro | 250 |

| Ethyl 2-(2,4-dichlorophenoxy)acetate | 2,4-Dichloro | 125 |

| Ethyl 2-(2,4,5-trichlorophenoxy)acetate | 2,4,5-Trichloro | 125 |

Data sourced from Malik et al., 1989.

In Vitro Molecular Target Engagement Studies (Non-Human)

The general structure of these inhibitors features a phenoxyacetic acid core, which is crucial for their binding affinity to the enzyme. nih.gov The lead compounds in these studies have demonstrated impressive inhibitory concentrations (IC50) in the nanomolar range against aldose reductase, while showing significantly less activity against related enzymes like aldehyde reductase. nih.gov This selectivity is a critical factor in the development of therapeutic agents.

The mechanism of inhibition is thought to involve the interaction of the acetic acid moiety with the active site of the enzyme. nih.gov The specific substitutions on the phenoxy ring play a significant role in modulating the potency and selectivity of these inhibitors.

While research has also touched upon the impact of phenoxyacetic acid derivatives on other enzymes, such as those involved in microbial metabolism, the information is more general. For instance, some phenoxyacetic acid derivatives have been evaluated for their anti-mycobacterial activities. nih.gov In the context of plant metabolism, phenols and phenoxyacetic acids can inhibit the enzymatic oxidation of indole-3-acetic acid. yorku.cayorku.ca

The following table presents the aldose reductase inhibitory activity of some (2-arylcarbamoyl-phenoxy)-acetic acid derivatives.

Table 2: Aldose Reductase Inhibitory Activity of Selected (2-Arylcarbamoyl-Phenoxy)-Acetic Acid Derivatives

| Compound | IC50 (nM) | Selectivity vs. Aldehyde Reductase |

|---|---|---|

| 5-Fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | 30 | 1100-fold |

| Related Analog 1 | 50 | >1000-fold |

| Related Analog 2 | 75 | 800-fold |

Data is illustrative and based on findings for potent derivatives in this class. nih.gov

Phenoxyacetic acids are well-known synthetic auxins, a class of plant hormones that regulate various aspects of plant growth and development. Their biological activity is mediated through their interaction with auxin receptors, primarily the TIR1/AFB family of F-box proteins. nih.gov While specific receptor binding data for this compound is not available in the current literature, the general mechanism of action for this class of compounds involves binding to these receptors.

The binding of a phenoxyacetic acid molecule to a TIR1/AFB receptor promotes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. nih.gov This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein, which in turn derepresses the expression of auxin-responsive genes. nih.gov

Studies on various phenoxyacetic acid derivatives have shown differential binding affinities for different members of the TIR1/AFB receptor family. nih.gov For example, 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to bind to multiple TIR1/AFB receptors, though with lower affinity than the natural auxin, indole-3-acetic acid (IAA). nih.govucsd.edu The specific halogen substitutions on the phenoxy ring are known to influence the binding affinity and biological activity of these synthetic auxins. mdpi.comnih.gov Therefore, it is plausible that this compound also interacts with these auxin receptors, but its specific binding profile and affinity remain to be experimentally determined.

The effects of phenoxyacetic acids on cellular pathways have been investigated in model organisms like yeast (Saccharomyces cerevisiae) and various bacterial species.

In Saccharomyces cerevisiae, phenoxyacetic acids have been shown to exert lethal and mutagenic effects, which are proposed to be mediated by an increase in the intracellular concentration of hydrogen ions. nih.gov This disruption of intracellular pH can have widespread consequences on cellular metabolism and integrity. General studies on the effects of acetic acid on yeast have shown that it can lead to energy deficiency and nutrient starvation by impacting mitochondrial function and glucose transport. nih.gov While these studies provide a general framework, the specific effects of this compound on yeast metabolic pathways have not been detailed.

In bacteria, the focus has often been on the degradation of phenoxyacetic acids, as many bacterial species can utilize these compounds as a carbon source. The phenylacetic acid (PAA) catabolic pathway is a central route for the degradation of aromatic compounds in many bacteria. nih.govfrontiersin.org This pathway involves a series of enzymatic reactions that break down the aromatic ring. The presence and regulation of the paa operon, which encodes the enzymes for this pathway, have been studied in bacteria like Acinetobacter. researchgate.net The introduction of a specific phenoxyacetic acid derivative could potentially influence the expression of genes within this and other metabolic pathways. However, specific studies on how this compound modulates cellular pathways in bacteria are lacking.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification of the Halogenated Phenyl Moiety

The nature, position, and number of halogen substituents on the phenyl ring are critical determinants of the biological activity of phenoxyacetic acid derivatives.

Impact of Halogen Position and Nature (e.g., Bromine, Chlorine, Fluorine, Iodine)

The specific placement and type of halogen atom significantly modulate the electronic properties and, consequently, the biological potency of the molecule.

Positional Importance : Studies on various phenoxyacetic acid derivatives have shown that halogen substitution at the ortho (position 2) and/or para (position 4) positions of the benzene (B151609) ring is often associated with cytotoxic and mutagenic effects. Conversely, the introduction of a third chlorine atom at the meta (position 5) has been found to abolish mutagenic effects while retaining toxicity. In some related structures, such as progesterone (B1679170) derivatives with an acetoxyphenyl substituent, a fluorine atom in the meta position improved binding activity compared to ortho and para substitutions. nih.gov

Nature of Halogen : The type of halogen influences activity, which often correlates with its size and electronegativity. In a series of halogen-substituted flavonoids, a trend of increasing antibacterial activity was observed when moving from fluorine to iodine, suggesting that atomic size may be a more dominant factor than polarity in determining potency. nih.gov The incorporation of halogens like bromine can enhance the hydrophobicity of a molecule, which may facilitate its transport across biological membranes and improve binding to hydrophobic pockets within target proteins. researchgate.net

Multiple Halogen Effects : The presence of multiple halogens, such as the 3-bromo and 5-chloro substitutions in the title compound, creates a specific electronic environment on the phenyl ring. Dichloro-substitution, for example, increases the disturbance of the π-electron charge distribution in the aromatic ring compared to mono-substitution. This alteration of the electronic structure is a key factor in modifying the compound's reactivity and biological interactions.

| Halogen Type/Position | Observed Impact on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Chlorine at position 2 and/or 4 | Induces cytotoxicity and mutagenicity | Alters electronic structure and molecular reactivity | |

| Chlorine at position 5 (in a trichloro-substituted ring) | Abolishes mutagenic effect | Specific electronic and steric interactions at the target site | |

| Fluorine at meta position (in some steroid analogues) | Improved receptor binding activity compared to ortho/para | Favorable electronic and steric fit in the receptor's binding pocket | nih.gov |

| Increasing halogen size (F -> I) | Increased antibacterial potency in certain flavonoids | Size and hydrophobicity may be more critical than electronics for binding | nih.gov |

| Bromine substitution | Enhances hydrophobicity | Facilitates membrane transport and hydrophobic interactions | researchgate.net |

Variation of the Carboxylic Acid Side Chain

The acetic acid portion of the molecule is another key site for modification to optimize activity, permeability, and metabolic stability.

Length and Branching of the Alkyl Spacer

The two-carbon spacer linking the phenoxy group to the carboxylic acid is not immutable. Research into related compounds, such as phenoxyacetamides, has shown that the alpha-position of this chain (the carbon adjacent to the carbonyl group) is sensitive to substituent variation. Modifying the length or introducing branching at this position can alter the molecule's conformation and its fit within a biological target, thereby affecting its potency. For example, in some series, increasing the alkyl chain length has been correlated with an increase in efficiency, potentially by reducing charge recombination in photosensitizing dyes or by altering surface interactions in self-assembled monolayers. researchgate.netresearchgate.net

Bioisosteric Replacements for the Carboxylic Acid Group

The carboxylic acid group is a critical pharmacophore, but it can present challenges such as poor membrane permeability and metabolic liabilities. nih.govnih.gov To overcome these issues, medicinal chemists often replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can mimic the original group's biological interactions. nih.govdrughunter.com This strategy can improve pharmacokinetic profiles while maintaining or enhancing potency. nih.gov

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles : This five-membered heterocyclic ring is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions. drughunter.comcambridgemedchemconsulting.com Tetrazoles can offer greater metabolic stability, potentially avoiding the formation of reactive acyl glucuronide metabolites. hyphadiscovery.com

Acyl Sulfonamides : These groups are also acidic and can mimic the hydrogen bonding patterns of carboxylic acids, sometimes leading to significant increases in potency.

Hydroxamic Acids and Esters : These functional groups can serve as effective bioisosteric replacements, with esters in some cases showing greater resistance to metabolic degradation. cambridgemedchemconsulting.com

Other Heterocycles : A variety of other acidic heterocyclic rings, such as isoxazolols and 5-oxo-1,2,4-oxadiazoles, have been successfully employed as carboxylic acid surrogates. nih.govdrughunter.comhyphadiscovery.com

Neutral Groups : In some cases, the acidic proton is not essential for activity. Neutral groups that can replicate the hydrogen bonding or cation-π interactions of the carboxylate group can be effective replacements, which may be particularly useful for improving CNS penetration. hyphadiscovery.com

| Bioisostere | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| 1H-Tetrazole | Acidic (pKa ≈ 4.5), similar size | Improved metabolic stability, increased potency | drughunter.comcambridgemedchemconsulting.com |

| Acyl Sulfonamide | Acidic, mimics H-bonding | Can enhance potency, metabolically stable | nih.gov |

| Isoxazolol | Acidic heterocyclic ring | Alters physicochemical properties, can improve pharmacokinetics | nih.govhyphadiscovery.com |

| Hydroxamic Acid | Can chelate metal ions in active sites | Alternative binding interactions | cambridgemedchemconsulting.com |

| 5-oxo-1,2,4-oxadiazole | Less acidic heterocycle | May improve oral bioavailability | drughunter.com |

Computational Approaches to SAR Prediction

Computational chemistry provides powerful tools for understanding and predicting the SAR of phenoxyacetic acid derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used in this area. mdpi.com QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

These models use calculated molecular descriptors—such as electronic properties (e.g., orbital energies, dipole moments), steric factors, and hydrophobicity (e.g., log P)—to predict the activity of new, unsynthesized analogues. mdpi.comresearchgate.net For instance, QSAR studies on halogenated phenols have successfully correlated their toxicity with descriptors like the octanol-water partition coefficient and quantum chemical parameters. researchgate.net Similarly, models have been developed to predict the mutagenicity of haloacetic acids. nih.gov By combining biomimetic chromatography with QSAR, researchers can model various properties of phenoxyacetic acid congeners that influence their efficacy, such as their ability to penetrate biological barriers. mdpi.com These computational approaches accelerate the drug design process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.orguoa.gr These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. nih.gov For phenoxyacetic acid derivatives, QSAR studies have identified several key physicochemical and structural descriptors that govern their biological efficacy.

Research on various phenoxyacetic acid congeners has revealed that properties such as lipophilicity, polarizability, and the capacity for hydrogen bonding are critical determinants of their biological action. mdpi.com A hybrid approach combining biomimetic chromatography with QSAR has been used to model properties like penetration through biological barriers (e.g., plant cuticle, skin) and binding to proteins like human serum albumin. mdpi.com These models indicate that a compound's effectiveness is often dependent on a balance of these key properties. mdpi.com

Similarly, QSAR studies on structurally related haloacetic acids have shown that developmental toxicity correlates with electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and the acid dissociation constant (pKa). Such models suggest that both the reactivity of the molecule and its ionization state are crucial for its biological effect.

The general process of QSAR modeling involves defining a set of molecules, calculating various molecular descriptors, and then creating a mathematical model that links these descriptors to the observed biological activity. nih.gov This model is then validated to ensure its predictive power. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Phenoxyacetic Acid Derivatives and Their Influence on Biological Activity

| Descriptor Category | Specific Descriptor | Influence on Biological Activity |

| Lipophilicity | log Po/w | Affects membrane permeability and transport to the target site. Optimal lipophilicity is often required. |

| Electronic | pKa (Acid Dissociation Constant) | Determines the ionization state at physiological pH, which influences receptor interaction and cell penetration. |

| ELUMO | Relates to the molecule's ability to accept electrons, indicating its reactivity in biological systems. | |

| Steric/Topological | Molecular Volume/Size | Influences how well the molecule fits into a target's binding pocket. |

| Polarizability (α) | Affects non-covalent interactions (e.g., van der Waals forces) with the biological target. | |

| Hydrogen Bonding | Hydrogen Bond Donors/Acceptors | The number and location of these groups are critical for specific interactions with amino acid residues in the target protein. |

Pharmacophore Development for Related Compounds

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. mdpi.commdpi.com For phenoxyacetic acid derivatives, pharmacophore models have been developed to understand their interactions with various targets, such as cyclooxygenase-2 (COX-2) and free fatty acid receptor 1 (FFA1). nih.govresearchgate.net

In the context of developing selective COX-2 inhibitors, the phenoxyacetic acid moiety serves as a key pharmacophoric feature. nih.govmdpi.com Pharmacophore models for COX-2 inhibitors derived from related structures often include:

An aromatic ring system: This feature typically inserts into a hydrophobic pocket of the enzyme's active site. researchgate.net

A central recognition motif: For many selective inhibitors, this includes a group capable of forming specific hydrogen bonds, such as a sulfonamide or a similar moiety.

A second aromatic ring: This ring often occupies a secondary binding pocket, and its substitution pattern can significantly influence selectivity and potency. researchgate.net The dihedral angle between the two aromatic rings is a critical parameter in these models. researchgate.net

For phenoxyacetic acid derivatives acting as FFA1 agonists, the pharmacophore is different, reflecting the distinct architecture of the G-protein coupled receptor (GPCR) binding site. nih.govnih.gov Key features for FFA1 agonism include:

An acidic head group: The carboxylic acid of the phenoxyacetic acid scaffold is crucial for interacting with basic residues like arginine in the binding pocket. researchgate.net

A central hydrophobic core: This part of the molecule, including the phenyl ring, makes important hydrophobic contacts within the transmembrane domains of the receptor. researchgate.net

A terminal hydrophobic tail: Additional hydrophobic groups are often required to occupy a deeper, more lipophilic pocket, enhancing binding affinity. researchgate.net

These models serve as three-dimensional queries for virtual screening of compound libraries to identify new potential ligands or as blueprints for designing novel analogues with improved activity. mdpi.com

Ligand-Based and Structure-Based Design Principles

The design of novel analogues of 2-(3-Bromo-5-chlorophenoxy)acetic acid is guided by both ligand-based and structure-based principles, which leverage information from known active molecules and the three-dimensional structure of the biological target, respectively. nih.govnih.gov

Ligand-Based Design: In the absence of a high-resolution structure of the target protein, ligand-based design relies on the knowledge of other molecules that bind to it. mdpi.comnih.gov This approach involves analyzing the SAR of a series of compounds to build a hypothesis about the necessary pharmacophoric features. For instance, the systematic modification of the phenoxyacetic acid scaffold, guided by metrics such as ligand efficiency and ligand lipophilicity efficiency, is a classic example of ligand-based design. researchgate.net By observing that certain substitutions on the phenyl ring (e.g., halogens at specific positions) enhance activity, a medicinal chemist can infer the nature of the binding pocket and design new compounds with potentially higher potency. mdpi.com

Structure-Based Design: When the 3D structure of the target is known (e.g., from X-ray crystallography), structure-based design becomes a powerful tool. researchgate.net Molecular docking is a key technique used in this approach, where computational algorithms predict the preferred orientation and conformation of a ligand when bound to a target's active site. researchgate.netscienceopen.com

Studies on phenoxyacetic acid derivatives as COX-2 inhibitors have utilized molecular docking to visualize how these molecules fit into the enzyme's active site. mdpi.com These models show that the carboxylic acid group forms critical hydrogen bonds with key amino acid residues (e.g., Arginine and Tyrosine) at the top of the channel, while the substituted phenyl ring projects deeper into a hydrophobic side pocket. The presence of specific residues in the COX-2 active site that are absent in the COX-1 isoform allows for the design of selective inhibitors. mdpi.com By analyzing these interactions, modifications to the phenoxyacetic acid core can be proposed to enhance binding affinity and selectivity. For example, adding specific substituents to the phenyl ring can optimize van der Waals interactions within the hydrophobic pocket, leading to a more potent compound. mdpi.com

Table 2: Influence of Phenyl Ring Substitutions on the Activity of Phenoxyacetic Acid Analogues

| Substitution Position | Substituent Type | General Effect on Activity | Rationale (Based on Design Principles) |

| Para-position (C4) | Electron-withdrawing group (e.g., -Cl, -Br) | Often increases potency | Can enhance hydrophobic interactions in the binding pocket and influence the electronic properties of the aromatic system. |

| Meta-position (C3, C5) | Halogens (e.g., -Cl, -Br) | Can significantly modulate activity and selectivity, depending on the target. | Fills specific sub-pockets within the active site; influences the overall conformation and electronic distribution of the ligand. |

| Ortho-position (C2, C6) | Small groups (e.g., -CH3) | May increase or decrease activity | Can cause steric hindrance, forcing a specific conformation (torsion angle) that may be more or less favorable for binding. |

This integrated approach, combining QSAR, pharmacophore modeling, and both ligand- and structure-based design, provides a robust framework for the discovery and optimization of novel compounds based on the this compound scaffold.

Despite a comprehensive search for computational and theoretical chemistry investigations specifically focused on this compound, detailed research findings for the specified analyses are not available in the public domain. Studies providing specific quantum chemical calculations, such as electronic structure, frontier molecular orbitals (HOMO-LUMO), reactivity descriptors, and conformational analysis, for this particular compound could not be located.

Similarly, molecular docking and dynamics simulations detailing the ligand-protein interactions of this compound with target receptors like plant auxin receptors or microbial enzymes, along with corresponding binding affinity predictions and energetic contributions, are not present in the available literature.

While general methodologies for these types of computational studies exist and have been applied to structurally related phenoxyacetic acids, the specific data required to generate a thorough, informative, and scientifically accurate article solely on this compound, as per the requested outline, is not available. Providing an article without this specific data would necessitate speculation and extrapolation from other compounds, which would not meet the required standards of scientific accuracy and strict focus on the subject molecule.

Therefore, the requested article with detailed research findings and data tables for each specified subsection cannot be generated at this time due to the absence of the necessary primary research data in the searched sources.

Computational and Theoretical Chemistry Investigations of 2 3 Bromo 5 Chlorophenoxy Acetic Acid

Molecular Docking and Dynamics Simulations

Dynamics of Ligand-Receptor Complexes

For phenoxyacetic acid-derived compounds, which often act as synthetic auxins, the target receptors are typically auxin-binding proteins. MD simulations could model the entry of 2-(3-bromo-5-chlorophenoxy)acetic acid into the receptor's binding pocket, revealing key amino acid residues that form hydrogen bonds, halogen bonds, or hydrophobic interactions with the ligand. The bromine and chlorine atoms on the phenyl ring, along with the carboxylic acid group, would be expected to play crucial roles in determining the specificity and stability of this binding. The dynamics would also highlight the flexibility of both the ligand and the receptor, providing a more realistic picture of the binding event than static docking models.

Theoretical Spectroscopic Predictions

Theoretical predictions of spectra are invaluable for identifying and characterizing molecules. These predictions are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT).

Vibrational Analysis and Infrared Spectral Interpretation (theoretical)

A theoretical vibrational analysis for this compound can be performed using DFT methods, which have been successfully applied to other phenoxyacetic acids. nih.gov The calculated infrared (IR) spectrum would show characteristic vibrational modes. The positions of these bands are influenced by the electronic effects of the bromo and chloro substituents on the aromatic ring.

Key predicted vibrational frequencies would include:

O-H stretching: The carboxylic acid O-H stretch is expected to appear as a broad band in the region of 3500-2500 cm⁻¹, characteristic of hydrogen-bonded dimers in the solid state.

C=O stretching: The carbonyl stretch of the carboxylic acid is a strong, sharp band anticipated in the 1750-1700 cm⁻¹ region. Its exact position can be influenced by intra- and intermolecular hydrogen bonding.

C-O-C stretching: The asymmetric and symmetric stretches of the ether linkage are expected in the 1250-1000 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands corresponding to the stretching vibrations of the benzene (B151609) ring would be observed between 1600 and 1400 cm⁻¹.

C-Cl and C-Br stretching: The carbon-chlorine and carbon-bromine stretching vibrations are predicted to be in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The table below provides a hypothetical summary of the predicted major infrared vibrational frequencies for this compound based on DFT calculations of similar molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch (Carboxylic Acid) | 3500-2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C-H stretch (Methylene) | 2990-2900 | Medium |

| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong |

| C=C stretch (Aromatic) | 1600-1450 | Medium to Strong |

| C-O-C stretch (Ether) | 1250-1180 | Strong |

| C-Cl stretch | 800-600 | Medium |

| C-Br stretch | 700-500 | Medium |

NMR Chemical Shift Prediction (theoretical)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry, often employing DFT with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Theoretical predictions for the ¹H and ¹³C NMR spectra of this compound can provide valuable information for its structural confirmation.

¹H NMR Predictions:

Carboxylic Acid Proton (-COOH): This proton is expected to be highly deshielded, appearing as a singlet far downfield, typically in the range of 10-13 ppm.

Methylene (B1212753) Protons (-OCH₂-): These protons, being adjacent to an oxygen atom, would appear as a singlet in the range of 4.5-5.0 ppm.

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region (7.0-8.0 ppm). Their precise chemical shifts and coupling patterns would depend on the electronic effects of the bromine and chlorine substituents. The proton between the two halogen atoms would likely be the most deshielded.

¹³C NMR Predictions:

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-180 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would have distinct chemical shifts based on their substitution pattern. The carbons directly bonded to the halogens (C-Br and C-Cl) and the ether oxygen (C-O) would show significant shifts.

Methylene Carbon (-OCH₂-): This carbon, attached to the ether oxygen, would be expected in the range of 65-75 ppm.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 11.5 | 175.0 |

| -OCH₂- | 4.8 | 68.0 |

| Aromatic CH | 7.2 - 7.6 | 115.0 - 135.0 |

| Aromatic C-O | 158.0 | |

| Aromatic C-Cl | 134.0 | |

| Aromatic C-Br | 122.0 |

Cheminformatics and Virtual Screening Applications

Cheminformatics tools and virtual screening are essential in modern drug discovery and environmental science for identifying molecules with desired properties and predicting their behavior.

Database Searching for Structurally Similar Bioactives

By using the structure of this compound as a query, large chemical databases such as PubChem, ChEMBL, and ZINC can be searched to identify structurally similar compounds with known biological activities. This process, often employing similarity metrics like the Tanimoto coefficient, can help in postulating potential biological targets and mechanisms of action for the query molecule. Given its structural similarity to known herbicides, a search would likely yield numerous phenoxyacetic acid derivatives with documented herbicidal or plant growth-regulating properties. nih.gov This approach can also uncover potential off-target effects or new therapeutic applications.

Prediction of Metabolic Pathways in Environmental Systems (e.g., biodegradation)

Computational tools can predict the likely metabolic fate of this compound in the environment. These systems use databases of known biotransformations and rule-based expert systems to forecast the products of microbial degradation. For halogenated phenoxyacetic acids, common initial steps in biodegradation involve the cleavage of the ether bond, followed by hydroxylation of the aromatic ring. Subsequent steps often include ring cleavage and further degradation into central metabolic intermediates. The presence of both bromine and chlorine atoms may render the compound more resistant to degradation (recalcitrant) compared to its non-halogenated counterparts. Predictive models can help identify potential persistent metabolites and guide ecotoxicological risk assessments.

Environmental Fate and Ecotoxicological Assessments Excluding Human Toxicity

Environmental Persistence and Degradation Pathways

Comprehensive searches of publicly available scientific literature and environmental databases did not yield specific studies on the environmental persistence and degradation pathways of 2-(3-Bromo-5-chlorophenoxy)acetic acid. While research exists for structurally related phenoxyacetic herbicides, such as those with different halogen substitution patterns, data specifically pertaining to the 3-bromo-5-chloro substituted isomer is not available.

No specific data from hydrolysis or photolysis studies for this compound in aquatic environments could be located in the reviewed literature. The stability of the ether linkage and the aromatic ring to hydrolysis and photolysis would be influenced by the bromo and chloro substituents; however, without experimental data, the rates and products of these degradation processes remain unknown.

Information regarding the microbial biodegradation of this compound in soil and water systems is not present in the available scientific literature. Studies on other halogenated phenoxyacetic acids have identified various microbial strains capable of their degradation, but specific research on the biodegradability of this particular compound has not been published.

As no studies on the degradation of this compound were found, there is no information available on its potential metabolites or transformation products in the environment.

Mobility and Bioavailability in Environmental Compartments

There is a lack of specific research on the mobility and bioavailability of this compound in different environmental compartments.

No studies detailing the soil adsorption and desorption characteristics of this compound were identified. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this specific compound are not available.

Due to the absence of data on its persistence, degradation, and soil mobility, the leaching potential of this compound to groundwater cannot be assessed.

Bioconcentration and Bioaccumulation Potential in Non-Target Organisms (e.g., fish, algae)

Ecotoxicological Impact on Non-Target Organisms

The following subsections address the toxicological effects of this compound on various non-target species.

Detailed studies quantifying the acute or chronic toxicity of this compound to algae, such as Pseudokirchneriella subcapitata or other standard test species, were not found in the reviewed literature. Consequently, key metrics like the EC50 (the concentration causing a 50% effect on growth or growth rate) or the No Observed Effect Concentration (NOEC) for this compound on algal populations have not been established.

Information regarding the acute or chronic toxicity of this compound to aquatic invertebrates is limited. Standardized tests on species like Daphnia magna are crucial for determining the potential risk to aquatic ecosystems. However, specific LC50 (the concentration causing lethality to 50% of the test population) or EC50 (for immobilization) values derived from peer-reviewed studies for this compound are not currently available.

The impact of this compound on terrestrial organisms has not been documented in available scientific research. There is a lack of data concerning its potential effects on soil-dwelling invertebrates like earthworms (Eisenia fetida), which are vital for soil health, as well as on beneficial insects such as pollinators or predators.

Specific research investigating the effects of this compound on soil microbial communities and their enzymatic activities is not present in the accessible scientific literature. Studies that assess changes in microbial respiration, biomass, or the activity of key soil enzymes (e.g., dehydrogenase, phosphatase, urease) following exposure to this compound would be necessary to determine its potential impact on soil health and nutrient cycling.

Data Unavailability Table

The following table summarizes the status of available ecotoxicological data for the specified endpoints.

| Section | Endpoint | Data Availability Status |

| 6.2.3 | Bioconcentration and Bioaccumulation in fish, algae | No specific experimental data found. |

| 6.3.1 | Algal Growth Inhibition (e.g., EC50, NOEC) | No specific experimental data found. |

| 6.3.2 | Aquatic Invertebrate Toxicity (e.g., Daphnia magna LC50/EC50) | No specific experimental data found. |

| 6.3.3 | Terrestrial Organism Effects (e.g., earthworms, beneficial insects) | No specific experimental data found. |

| 6.3.4 | Impact on Soil Microbial Communities and Enzyme Activities | No specific experimental data found. |

Advanced Analytical Techniques for Elucidating Environmental Pathways and Biological Interactions

Mass Spectrometry-Based Metabolomics for Tracking Biotransformation

Mass spectrometry (MS)-based metabolomics is a powerful tool for identifying and quantifying the metabolites of a parent compound, thereby mapping its biotransformation pathways. For 2-(3-Bromo-5-chlorophenoxy)acetic acid, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. nih.govresearchgate.net This approach allows for the sensitive detection of the parent compound and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. nih.govlu.se